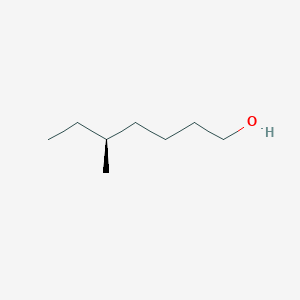
3-ベンジル-2-オキソ-2,3-ジヒドロ-1,3-ベンゾオキサゾール-5-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzoxazole core with a benzyl group at the 3-position and a carboxylic acid group at the 5-position, making it a versatile molecule for various chemical reactions and applications.
科学的研究の応用
3-Benzyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
生化学分析
Biochemical Properties
3-Benzyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cholinesterases, which are involved in the hydrolysis of acetylcholine . The inhibition of these enzymes can lead to increased levels of acetylcholine, affecting neurotransmission and muscle contraction. Additionally, 3-Benzyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli.
Cellular Effects
The effects of 3-Benzyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in inflammatory responses, potentially reducing inflammation in certain cell types . Moreover, 3-Benzyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid may affect cellular metabolism by interacting with metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates.
Molecular Mechanism
The molecular mechanism of action of 3-Benzyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of target enzymes, such as cholinesterases, inhibiting their activity and preventing the breakdown of acetylcholine . Additionally, 3-Benzyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Benzyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 3-Benzyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid can lead to sustained changes in cellular function, such as prolonged enzyme inhibition and altered gene expression patterns.
Dosage Effects in Animal Models
The effects of 3-Benzyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as reducing inflammation or modulating neurotransmission . At higher doses, it can cause toxic or adverse effects, including enzyme inhibition leading to muscle weakness or respiratory distress. The threshold for these effects depends on the specific animal model and the duration of exposure.
Metabolic Pathways
3-Benzyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have distinct biological activities . The interaction with metabolic enzymes can also affect the overall metabolic balance within cells, influencing energy production and utilization.
Transport and Distribution
The transport and distribution of 3-Benzyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it may accumulate in specific cellular compartments . The distribution within tissues depends on factors such as blood flow, tissue permeability, and the presence of binding proteins that facilitate its transport.
Subcellular Localization
The subcellular localization of 3-Benzyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid is crucial for its activity and function. This compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization within these compartments can influence its interactions with biomolecules and its overall biological effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid typically involves the cyclization of 2-aminophenol with benzyl bromide and subsequent oxidation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic systems to enhance yield and reduce reaction time. The choice of catalysts and solvents can vary depending on the specific requirements of the production process .
化学反応の分析
Types of Reactions
3-Benzyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and benzoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce hydroxyl derivatives .
作用機序
The mechanism of action of 3-Benzyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzoxazole core can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .
類似化合物との比較
Similar Compounds
- 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- **1-Methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid)]}
Uniqueness
3-Benzyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group at the 3-position and the carboxylic acid group at the 5-position allows for unique interactions with biological targets and enhances its versatility in chemical synthesis .
特性
IUPAC Name |
3-benzyl-2-oxo-1,3-benzoxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4/c17-14(18)11-6-7-13-12(8-11)16(15(19)20-13)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPMPECLMUUOPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C(=O)O)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-](/img/structure/B1317142.png)


![Bicyclo[2.2.2]octane-1,4-diyldimethanol](/img/structure/B1317151.png)

